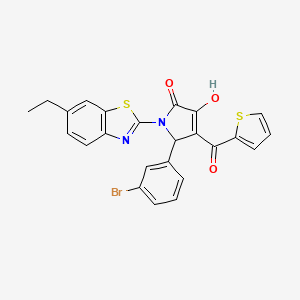
2-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a 2-chloro group and a 4-phenyl-1,2,5-oxadiazol-3-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide typically involves the following steps:
-
Formation of the 1,2,5-oxadiazole ring: : This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives. For instance, amidoximes can react with carboxylic acids in the presence of dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form the oxadiazole ring .
-
Substitution reactions: : The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated oxadiazole intermediate in the presence of a palladium catalyst and a base .
-
Formation of the benzamide: : The final step involves the acylation of the oxadiazole derivative with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine (TEA) or pyridine to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
-
Reduction: : Reduction of the oxadiazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
-
Substitution: : The chloro group on the benzamide can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, such as in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Common Reagents and Conditions
Oxidizing agents: KMnO₄, CrO₃
Reducing agents: LiAlH₄, NaBH₄
Bases: TEA, pyridine, NaH, K₂CO₃
Catalysts: Palladium (Pd) for coupling reactions
Major Products
Oxidation: Formation of phenolic derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of various substituted benzamides
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in medicinal chemistry due to its potential biological activities. It can act as an antimicrobial, anticancer, or anti-inflammatory agent. Research has indicated that derivatives of oxadiazoles exhibit significant activity against various pathogens and cancer cell lines .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, leading to the inhibition of enzyme activity or modulation of receptor function . The chloro and phenyl groups contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazoles: These compounds share the oxadiazole ring but differ in the position of the nitrogen atoms. They exhibit similar biological activities but may have different pharmacokinetic properties.
Benzamides: Compounds with a benzamide core but different substituents. They are widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
2-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is unique due to the specific combination of the oxadiazole ring and the benzamide core, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H10ClN3O2 |
|---|---|
Peso molecular |
299.71 g/mol |
Nombre IUPAC |
2-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide |
InChI |
InChI=1S/C15H10ClN3O2/c16-12-9-5-4-8-11(12)15(20)17-14-13(18-21-19-14)10-6-2-1-3-7-10/h1-9H,(H,17,19,20) |
Clave InChI |
UAAVMFRUGLNLTM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12137531.png)


![N,N-diethyl-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12137544.png)
![3-Propyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B12137551.png)
![N-[4-(dimethylamino)phenyl]-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137552.png)
![(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12137564.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12137578.png)
![(4E)-5-(3-bromophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12137603.png)
![(2E,5Z)-5-(4-fluorobenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B12137617.png)
![2-amino-1-(2,4-dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12137623.png)

![N-({1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)thiophene-2-carboxamide](/img/structure/B12137633.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)pyrrolidine-2,3-dione](/img/structure/B12137636.png)
